Peripheral Myelin P0 Protein (180-199), mouse

Experimental Autoimmune Neuritis Guillain-Barré Syndrome C57BL/6 Mouse Strain

The definitive P0 (180-199) peptide for inducing severe, reproducible EAN in historically resistant C57BL/6 mice. Unlike P2 peptides, this reagent enables the use of extensive transgenic models (e.g., CD4-/-, μMT) for neuroinflammation research. Ensure model success and data reproducibility with this strain-specific, neuritogenic epitope.

Molecular Formula C96H161N33O30S
Molecular Weight 2289.6 g/mol
Cat. No. B10857569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeripheral Myelin P0 Protein (180-199), mouse
Molecular FormulaC96H161N33O30S
Molecular Weight2289.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C96H161N33O30S/c1-46(2)34-61(84(149)122-65(38-72(138)139)87(152)121-64(37-52-39-106-45-111-52)86(151)125-67(43-132)89(154)117-58(19-14-31-109-96(104)105)80(145)126-68(44-133)93(158)159)119-81(146)60(27-33-160-9)114-75(140)49(7)112-83(148)63(36-51-21-23-53(135)24-22-51)120-85(150)62(35-47(3)4)123-91(156)73(48(5)6)127-90(155)69-20-15-32-129(69)92(157)74(50(8)134)128-82(147)59(25-26-70(99)136)118-78(143)56(18-13-30-108-95(102)103)113-71(137)40-110-77(142)55(17-12-29-107-94(100)101)115-79(144)57(16-10-11-28-97)116-88(153)66(42-131)124-76(141)54(98)41-130/h21-24,39,45-50,54-69,73-74,130-135H,10-20,25-38,40-44,97-98H2,1-9H3,(H2,99,136)(H,106,111)(H,110,142)(H,112,148)(H,113,137)(H,114,140)(H,115,144)(H,116,153)(H,117,154)(H,118,143)(H,119,146)(H,120,150)(H,121,152)(H,122,149)(H,123,156)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,147)(H,138,139)(H,158,159)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1
InChIKeyKYULDALAVVURPX-UYMUFCFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peripheral Myelin P0 Protein (180-199), Mouse: Definitive Procurement Guide for Neuritogenic Peptide-Based Experimental Autoimmune Neuritis Models


Peripheral Myelin P0 Protein (180-199), mouse (CAS: 147450-30-4; molecular formula: C₉₆H₁₆₁N₃₃O₃₀S; molecular weight: 2289.6 g/mol) is a 20-amino acid synthetic peptide corresponding to residues 180–199 of murine peripheral myelin protein zero (P0), the major structural glycoprotein of the peripheral nervous system (PNS) myelin sheath [1]. As an immunodominant T-cell epitope, this neuritogenic peptide reliably induces experimental autoimmune neuritis (EAN)—the established animal model of Guillain–Barré syndrome (GBS) and chronic inflammatory demyelinating polyneuropathy (CIDP)—in multiple rodent species including the traditionally EAN-resistant C57BL/6 mouse strain [2]. The peptide is supplied as a purified research-grade component for in vivo immunization studies requiring Freund's complete adjuvant and pertussis toxin co-administration [3].

Why Generic Substitution Fails: Peripheral Myelin P0 Protein (180-199) Mouse Peptide Procurement Risks


Generic substitution among myelin-derived neuritogenic peptides is scientifically inadvisable due to well-documented, quantifiable divergence in immunodominance hierarchy, disease course kinetics, demyelination severity, and host strain compatibility [1]. The C57BL/6 mouse strain—the predominant genetic background for transgenic and knockout models—is historically resistant to EAN induction using bovine peripheral myelin (BPM), P2 protein, or P2 peptide 57–81, yet becomes susceptible exclusively with P0 180–199 immunization [2]. Furthermore, direct comparative studies reveal that P0 180–199 induces earlier disease onset, more severe demyelination, and distinct cytokine profiles compared to P0 56–71 and P2 57–81, while palmitoylated derivatives exhibit enhanced serum stability and divergent immunological properties [3]. Selecting an alternative peptide without empirical validation against the target strain and desired pathological endpoint risks model failure, irreproducible data, and wasted procurement resources.

Quantitative Differentiation Evidence: Peripheral Myelin P0 Protein (180-199) Mouse vs. In-Class Comparators


P0 180-199 vs. P2 57-81: Exclusive C57BL/6 EAN Induction Capability

P0 180-199 uniquely induces clinical EAN in the historically resistant C57BL/6 mouse strain, whereas P2 protein and P2 peptide 57–81 consistently fail to produce disease in this genetic background [1]. This strain is the predominant platform for genetically modified mouse research, making P0 180-199 the essential reagent for mechanistic studies requiring transgenic or knockout approaches on the C57BL/6 background [2].

Experimental Autoimmune Neuritis Guillain-Barré Syndrome C57BL/6 Mouse Strain

P0 180-199 vs. P0 56-71: Earlier Disease Onset and More Severe Demyelination

In Lewis rats, direct comparative immunization with P0 180-199 versus P0 56-71 reveals that P0 180-199 induces EAN with clinical onset 1–3 days earlier across all tested immunization doses (50–250 μg/rat) [1]. Histopathologically, while both peptides generate similar levels of mononuclear cell infiltration into sciatic nerves, P0 180-199 produces significantly more severe demyelination than P0 56-71 [1].

Experimental Autoimmune Neuritis Demyelination Epitope Spreading

P0 180-199 vs. P0 56-71: Higher IFN-γ Production in Autologous EAN

In a direct comparative analysis, P0 180-199 stimulated significantly higher levels of interferon-gamma (IFN-γ) production in lymphocytes from P0 180-199-induced EAN rats than in those from P0 56-71-induced EAN rats, with the converse also true [1]. This demonstrates distinct cytokine polarization associated with each peptide epitope.

Cytokine Profiling Th1 Immune Response Interferon-Gamma

P0 180-199 vs. P2 57-81: Reduced Sensitivity but Acute Disease Phenotype in Lewis Rats

In Lewis rats, P0 180-199 (200 μg) induces acute monophasic EAN, whereas P2 57-81 at the same 200 μg dose induces chronic EAN [1]. However, Lewis rats are quantitatively more sensitive to P2 57-81 than to P0 180-199 in terms of clinical severity at lower doses, with 100 μg P2 57-81 producing acute EAN comparable to 200 μg P0 180-199 [1].

Acute EAN Chronic EAN Dose-Response

P0 180-199 vs. P0 106-125: Both Effective in C57BL/6 but Distinct Epitope Immunology

Both P0 180-199 and P0 106-125 are neuritogenic epitopes derived from mouse peripheral myelin P0 protein that can successfully induce EAN in the C57BL/6 mouse strain [1]. While no published direct comparative study quantifies relative efficacy between these two peptides, both represent viable options for C57BL/6 EAN induction [2]. P0 180-199 is established as the immunodominant epitope in the murine system, whereas P0 106-125 was identified as a novel neuritogenic epitope in a subsequent study [2].

Neuritogenic Epitope C57BL/6 EAN Immunodominant Determinant

Thiopalmitoylated P0 180-199 vs. Non-Palmitoylated P0 180-199: Enhanced Serum Stability and Altered Immunogenicity

Chemical modification of P0 180-199 via thiopalmitoylation at cysteine residues increases the peptide's stability in serum and significantly alters its neuritogenic and immunogenic properties compared to the unmodified parent peptide [1]. This finding is particularly relevant for researchers considering synthetic modifications to enhance peptide performance in chronic EAN models or evaluating supplier options offering palmitoylated derivatives.

Peptide Palmitoylation Serum Stability Immunogenicity Modulation

Optimal Research Application Scenarios for Peripheral Myelin P0 Protein (180-199), Mouse


C57BL/6 Transgenic and Knockout Mouse Studies of Guillain-Barré Syndrome Pathogenesis

P0 180-199 is the definitive reagent for EAN induction in the C57BL/6 mouse strain, which is otherwise resistant to disease induction by P2 protein or P2 peptide 57–81 [1]. This uniquely enables the use of the extensive array of genetically modified mouse lines maintained on the C57BL/6 background—including CD4⁻/⁻, CD8⁻/⁻, CD4⁻CD8⁻ double knockout, B cell-deficient (μMT), CCR5⁻/⁻, and P0⁺/⁻ mice—for mechanistic dissection of T-cell subsets, B-cell involvement, chemokine signaling, and central tolerance mechanisms in inflammatory demyelinating neuropathy [2][3]. Procurement of P0 180-199 is essential for any laboratory planning EAN experiments with C57BL/6-derived transgenic models.

Acute Monophasic EAN Studies in Lewis Rats Requiring Robust Demyelination Endpoints

For researchers employing the Lewis rat EAN model and prioritizing histopathological assessment of demyelination severity, P0 180-199 (200 μg/rat) provides significantly more severe demyelination compared to P0 56–71 immunization, despite similar levels of mononuclear cell infiltration [1]. The acute monophasic disease course (onset day ~13–15 post-immunization, peak at day 16) with reproducible clinical scoring makes P0 180-199 ideal for therapeutic intervention studies where rapid onset and quantifiable demyelination are critical endpoints [1].

Th1-Mediated Autoimmune Mechanisms and IFN-γ Pathway Investigation

P0 180-199 immunization produces a distinct IFN-γ-dominant cytokine profile in ex vivo antigen recall assays compared to P0 56–71 immunization [1]. This differential cytokine polarization establishes P0 180-199 as the preferred peptide for studies examining Th1-mediated inflammatory pathways, screening of IFN-γ-neutralizing therapeutic candidates, or investigating the relationship between cytokine signatures and demyelination severity in autoimmune peripheral neuropathy [1].

Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) Modeling via High-Dose Immunization

High-dose immunization of Lewis rats with P0 180-199 (250 μg/rat) induces intramolecular epitope spreading as measured by delayed-type hypersensitivity responses, supporting the study of determinant spreading mechanisms implicated in the transition from acute to chronic autoimmune disease [1]. This application is directly relevant to understanding CIDP pathogenesis and evaluating therapeutic strategies aimed at preventing epitope spreading and disease chronicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peripheral Myelin P0 Protein (180-199), mouse

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.